Boc-L-pra-OH dcha

Descripción general

Descripción

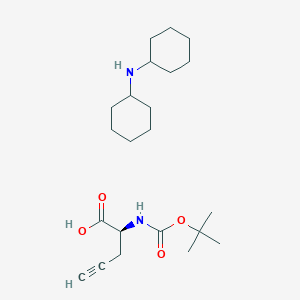

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid, also known as N-alpha-(tert-Butyloxycarbonyl)-L-propargylglycine dicyclohexylamine, is a chemical compound used in scientific research for its unique properties. It is an amino acid derivative that is used as a coupling agent for peptide synthesis. The term “Boc” in its name stands for tert-butyloxycarbonyl, which is a protective group used to protect the amine group of the amino acid during peptide synthesis . N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is a derivative of L-proline, an essential amino acid found in many proteins .

Aplicaciones Científicas De Investigación

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid has various applications in scientific research, including:

Peptide Coupling: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.

Organic Synthesis: The compound is used in organic synthesis to introduce propargyl groups into molecules.

Medicinal Chemistry: N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is used in medicinal chemistry research to develop new drugs and therapeutic agents.

Natural Product Synthesis: It serves as a building block in the synthesis of natural products.

Mecanismo De Acción

Target of Action

Boc-L-Pra-OH (DCHA) is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for creating covalent bonds between these biomolecules, enabling the study of their interactions and functions in biological systems .

Mode of Action

The compound contains an azide group , which is highly reactive and can form covalent bonds with alkyne groups present on target molecules in a process known as a click reaction . This reaction is characterized by its high yield, high specificity, and simplicity .

Biochemical Pathways

The click reaction facilitated by Boc-L-Pra-OH (DCHA) can affect various biochemical pathways depending on the nature of the target molecules. For instance, when the targets are proteins, the compound can influence protein-protein interactions, protein localization, and protein function .

Result of Action

The result of Boc-L-Pra-OH (DCHA)'s action is the formation of a covalent bond between the azide group on the compound and an alkyne group on the target molecule . This can lead to changes in the target molecule’s function, interactions, or localization, depending on the nature of the target .

Action Environment

The action of Boc-L-Pra-OH (DCHA) can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and efficiency of the click reaction . Additionally, the presence of other reactive groups can potentially interfere with the reaction .

Métodos De Preparación

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is synthesized through a series of chemical reactions involving the protection of the amine group of L-proline with a tert-butyloxycarbonyl group. The synthetic route typically involves the following steps:

Protection of the Amine Group: The amine group of L-proline is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Propargyl Group: The protected L-proline is then reacted with propargyl bromide to introduce the propargyl group.

Análisis De Reacciones Químicas

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions where the propargyl group is replaced by other functional groups.

Comparación Con Compuestos Similares

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is unique due to its combination of a tert-butyloxycarbonyl-protected amine group and a propargyl group. Similar compounds include:

Boc-L-Dab (Boc)-OH dcha: Another amino acid derivative with a tert-butyloxycarbonyl-protected amine group.

Boc-L-Ser (Me)-OH dcha: A derivative of serine with a tert-butyloxycarbonyl-protected amine group.

Boc-L-Lys (Tos)-OH dcha: A lysine derivative with a tert-butyloxycarbonyl-protected amine group.

These compounds share similar protective groups but differ in their side chains and specific applications.

Actividad Biológica

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article provides an overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group and a propargyl moiety, which contribute to its reactivity and biological interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for its use in peptide synthesis, allowing for selective reactions without interference from the amine group.

N-cyclohexylcyclohexanamine acts primarily as a coupling agent in peptide synthesis. The Boc group protects the amino functionality, enabling the formation of peptide bonds with high specificity. This mechanism is vital for developing bioactive peptides and therapeutic agents. The compound has been shown to interact with various biological pathways, including:

- Protein Synthesis : Facilitates the formation of peptide bonds in protein synthesis.

- Cell Signaling Pathways : Involvement in pathways such as MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT signaling, which are critical for cellular responses to growth factors and hormones .

- Enzyme Interactions : Potential modulation of enzyme activities related to metabolic processes .

1. Medicinal Chemistry Applications

The compound is utilized in drug development due to its ability to form complex peptides that can act as therapeutic agents. Research indicates its efficacy against various diseases, including:

- Cancer : Investigated for potential anti-cancer properties through apoptosis induction and cell cycle regulation.

- Infection : Exhibits activity against bacterial and viral pathogens, making it a candidate for antibiotic development .

2. Research Applications

N-cyclohexylcyclohexanamine serves as a vital reagent in organic synthesis and biochemistry:

- Peptide Coupling : Used extensively in synthesizing peptides for research purposes.

- Natural Product Synthesis : Acts as a building block in creating complex natural products.

Case Study 1: Anticancer Activity

In a study examining the effects of various peptide derivatives on cancer cell lines, N-cyclohexylcyclohexanamine derivatives demonstrated significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis via mitochondrial pathways, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antibacterial effects of compounds derived from N-cyclohexylcyclohexanamine against multi-drug resistant strains of bacteria. Results showed that certain derivatives inhibited bacterial growth effectively, suggesting a pathway for new antibiotic development.

Data Tables

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMNUDFZKNXCE-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583379 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63039-49-6 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-propargyl-Gly-OH (dicyclohexylammonium) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.